1-Adamantyl 2-(4-methylpyridin-1-ium-1-yl)acetate;chloride
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Overview
Description
1-Adamantyl 2-(4-methylpyridin-1-ium-1-yl)acetate;chloride is a compound that combines the structural features of adamantane and methylpyridinium Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while methylpyridinium is a quaternary ammonium ion derived from pyridine
Preparation Methods
The synthesis of 1-Adamantyl 2-(4-methylpyridin-1-ium-1-yl)acetate;chloride typically involves the following steps:
Formation of 1-Adamantyl Acetate: This can be achieved by reacting adamantane with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Quaternization of Pyridine: Pyridine is treated with methyl iodide to form 1-methylpyridinium iodide.
Coupling Reaction: The 1-adamantyl acetate is then reacted with 1-methylpyridinium iodide in the presence of a base such as sodium hydroxide to form the desired product, this compound.
Chemical Reactions Analysis
1-Adamantyl 2-(4-methylpyridin-1-ium-1-yl)acetate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Scientific Research Applications
1-Adamantyl 2-(4-methylpyridin-1-ium-1-yl)acetate;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of 1-Adamantyl 2-(4-methylpyridin-1-ium-1-yl)acetate;chloride involves its interaction with specific molecular targets and pathways. The adamantyl group provides stability and rigidity, while the methylpyridinium moiety can interact with biological molecules through ionic and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Adamantyl 2-(4-methylpyridin-1-ium-1-yl)acetate;chloride can be compared with other similar compounds, such as:
1-Adamantyl Acetate: Lacks the methylpyridinium moiety and has different chemical and biological properties.
1-Methylpyridinium Chloride: Lacks the adamantyl group and has different stability and rigidity.
1-Adamantyl 2-(4-pyridin-1-ium-1-yl)acetate;chloride: Similar structure but without the methyl group on the pyridinium ring, leading to different reactivity and properties.
Properties
IUPAC Name |
1-adamantyl 2-(4-methylpyridin-1-ium-1-yl)acetate;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2.ClH/c1-13-2-4-19(5-3-13)12-17(20)21-18-9-14-6-15(10-18)8-16(7-14)11-18;/h2-5,14-16H,6-12H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVWUMBGYVHYAS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)OC23CC4CC(C2)CC(C4)C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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